molecular formula C10H15N3O4 B558815 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid CAS No. 128293-64-1

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B558815
CAS No.: 128293-64-1
M. Wt: 241.24 g/mol
InChI Key: GZBSJWBQXNCOFP-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, which is crucial in multi-step synthesis processes to prevent unwanted reactions at the amine site .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and more efficient processes compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine and various peptide derivatives, depending on the specific coupling partners used .

Mechanism of Action

The primary mechanism of action for 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amine site . This selective protection and deprotection are crucial in multi-step synthesis processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The tert-butoxycarbonyl group is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential .

Properties

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-6-5-13(4)7(11-6)8(14)15/h5H,1-4H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBSJWBQXNCOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373780
Record name 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128293-64-1
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-1H-imidazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128293-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128293-64-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate (5.0 g, 19.59 mmol) in 120 ml of 1:1 THF/H2O was added 8 g of NaOH in 30 ml of water. The mixture was stirred overnight, concentrated, diluted with water, extracted with EtAc/Hexane (1:1). The aqueous solution was adjusted to pH 4.0 with 20% H3PO4 and extracted with EtAc (4×60 ml). The organic solutions were combined, dried over MgSO4, filtered, evaporated and crystallized with ethanol/EtAc/Hexane to afford 3.85 g (81%) of the title product. 1H NMR (DMSO) 9.32 (s, 1H), 7.29 (s, 1H), 3.57 (s, 3H), 1.42 (s, 9H); 13C NMR 172.45, 159.78, 136.93, 135.44, 132.85, 79.50, 35.57, 28.07; MS m/z−240.8 (M−H).
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
81%

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